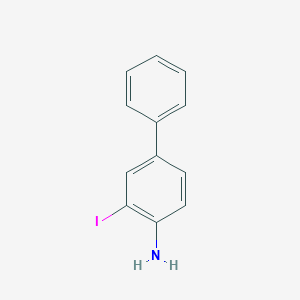

2-iodo-4-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-phenylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGAGEUWEYBRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858680-24-7 | |

| Record name | 2-iodo-4-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 4 Phenylaniline

Direct Synthesis Approaches to 2-Iodoanilines

Direct synthesis strategies are often favored for their atom economy and shorter reaction sequences. These methods primarily involve the regioselective iodination of a 4-phenylaniline precursor or the modification of a closely related anthranilic acid derivative.

The direct iodination of 4-phenylaniline relies on the directing effect of the amino group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Since the para position is occupied by the phenyl group, iodination occurs selectively at the ortho position (C2). Various reagents and conditions have been developed for the regioselective iodination of anilines.

Common iodinating agents include iodine monochloride (ICl) and combinations of iodine with an oxidizing agent, such as hydrogen peroxide or sodium nitrite (B80452), which generate a more potent electrophilic iodine species in situ. Careful control of reaction conditions is crucial to prevent over-iodination. More specialized reagents have been developed to enhance regioselectivity and yield. For instance, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate has been shown to be an efficient and highly regioselective reagent for the iodination of various aryl amines, affording single isomers in good to excellent yields under mild, often solvent-free, conditions. ajol.info Another approach involves using a potassium iodide (KI)-dimethyl sulfoxide (B87167) (DMSO) system in aqueous hydrochloride for the selective mono-iodination of activated arenes like anilines. researchgate.net

Table 1: Reagents for Regioselective Iodination of Aryl Amines This table is representative of methods applicable to 4-phenylaniline precursors.

| Reagent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Acidic media | Good, requires control | |

| Iodine Monochloride (ICl) | Inert solvent | Good | nih.gov |

| DBDABCO Dichloroiodate | Solvent or solvent-free, RT | Excellent ortho-selectivity | ajol.info |

| KI / DMSO / aq. HCl | Aqueous media | High para-selectivity (ortho if para is blocked) | researchgate.net |

A highly effective and practical route for synthesizing 2-iodoanilines involves the decarboxylative iodination of anthranilic acid (2-aminobenzoic acid) derivatives. rsc.org For the synthesis of 2-iodo-4-phenylaniline, the corresponding starting material would be 2-amino-5-phenylbenzoic acid. This method is notable for being transition-metal-free and base-free. rsc.orggrafiati.com

The reaction is typically performed using inexpensive potassium iodide (KI) and molecular iodine (I₂) as the iodine source in a solvent like acetonitrile, under an oxygen atmosphere at elevated temperatures. rsc.org Oxygen plays a necessary role in the transformation, which is believed to proceed through a radical pathway. rsc.orgrsc.org This method demonstrates high functional-group tolerance and has been shown to be scalable, offering a practical and efficient alternative to other synthetic routes. rsc.org Yields for various substituted 2-iodoanilines produced via this method are generally satisfactory to good. rsc.org

Table 2: Examples of Decarboxylative Iodination of Substituted Anthranilic Acids Data from a study demonstrating the general applicability of the method. rsc.orgrsc.org

| Starting Anthranilic Acid | Product | Yield (%) |

|---|---|---|

| 2-Amino-4-bromobenzoic acid | 4-Bromo-2-iodoaniline | 70 |

| 2-Amino-5-bromobenzoic acid | 5-Bromo-2-iodoaniline | 90 |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-iodoaniline | 85 |

| 2-Amino-5-fluorobenzoic acid | 5-Fluoro-2-iodoaniline | 68 |

Convergent Synthetic Pathways to the 2-Iodo-4-phenylaniline Framework

Convergent syntheses build the target molecule from smaller, pre-functionalized fragments. These pathways can offer greater flexibility for creating analogues and can be advantageous when direct iodination is problematic.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming aryl-aryl bonds. The 2-iodo-4-phenylaniline scaffold can be constructed by coupling an appropriately substituted aniline (B41778) derivative with a phenyl-containing coupling partner.

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of a dihalogenated aniline, such as 4-bromo-2-iodoaniline, with phenylboronic acid. The difference in reactivity between the C-I and C-Br bonds allows for selective coupling at the more reactive carbon-iodine bond, though careful optimization of the palladium catalyst, ligand, and reaction conditions is necessary to control the site of coupling. nih.gov Alternatively, coupling 2-iodoaniline (B362364) with 4-phenylboronic acid or 4-bromoaniline (B143363) with 2-iodophenylboronic acid could also be envisioned. The efficiency of such couplings depends on the palladium(0) complex precursor and the chosen ligand. mdpi.com Solid-phase synthesis approaches have also been developed for the Suzuki-Miyaura cross-coupling of peptides containing 4-iodophenylalanine, demonstrating the robustness of this reaction for complex molecules. researchgate.net

Table 3: Potential Suzuki-Miyaura Coupling Strategies for 2-Iodo-4-phenylaniline

| Aryl Halide | Boronic Acid/Ester | Catalyst System (Example) |

|---|---|---|

| 4-Bromo-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| 2,4-Diiodoaniline | Phenylboronic acid | PdCl₂(dppf) / Base (e.g., K₃PO₄) |

This approach involves the stepwise introduction of functional groups onto a simpler aromatic starting material. A potential synthetic sequence could begin with a readily available biphenyl (B1667301) derivative. For example, one could start with 4-nitrobiphenyl, introduce an iodine atom at the 2-position via electrophilic iodination (directed by the nitro group), and subsequently reduce the nitro group to an amine to yield the final product.

Another multi-step route could start from 4-phenylaniline itself. The synthesis might proceed through protection of the amine, followed by directed ortho-lithiation and subsequent quenching with an iodine source. Removal of the protecting group would then yield 2-iodo-4-phenylaniline. The concept of sequential C-H functionalization, where different C-H bonds are targeted in a specific order, is a powerful modern strategy that can be applied to build complex aromatic molecules. acs.org

Green Chemistry Considerations in 2-Iodo-4-phenylaniline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 2-iodo-4-phenylaniline synthesis, several methods align with these principles.

The decarboxylative iodination of anthranilic acid derivatives is a noteworthy example. rsc.org This method avoids the use of transition-metal catalysts, which can be toxic and costly. rsc.orggrafiati.com It employs oxygen as the terminal oxidant, with water being the only byproduct, and uses readily available, inexpensive iodine sources like KI and I₂. rsc.org

The use of environmentally benign solvents is another key aspect of green chemistry. While many syntheses of iodoanilines use organic solvents, research has shown that certain reactions can be performed in water. rsc.orgmdpi.com For example, an iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline has been successfully carried out in water, and the aqueous medium could be recycled without loss of efficiency. rsc.org The development of catalyst systems that are effective in green solvents or are themselves recyclable, such as palladium on carbon (Pd/C), contributes to more sustainable synthetic protocols. researchgate.net

Table 4: Comparison of Synthetic Methods on Green Chemistry Principles

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Iodination (Traditional) | Fewer steps | Often uses harsh oxidants or halogenated solvents. |

| Decarboxylative Iodination | Transition-metal-free, uses O₂ as oxidant, inexpensive reagents. rsc.org | Requires high temperatures. |

| Aryl-Aryl Coupling | High versatility | Often requires expensive palladium catalysts and ligands, potential for metal contamination in the product. |

| Water-based Synthesis | Environmentally benign solvent, reduced toxicity. rsc.orgmdpi.com | Substrate solubility can be a challenge. |

Reactivity and Mechanistic Investigations of 2 Iodo 4 Phenylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For a substrate like 2-iodo-4-phenylaniline, the high reactivity of the aryl iodide bond makes it a prime candidate for such transformations, enabling the introduction of diverse molecular fragments at the 2-position. nih.gov Palladium-based catalysts are most commonly employed for these reactions, which typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures by reacting an aryl halide with an organoboron species, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org In the case of 2-iodo-4-phenylaniline, the C-I bond serves as the electrophilic site. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. organic-chemistry.orgyonedalabs.com The high reactivity of aryl iodides compared to bromides or chlorides allows for selective coupling under relatively mild conditions. nih.gov This reaction would effectively transform 2-iodo-4-phenylaniline into a terphenyl derivative, a common structural motif in materials science and medicinal chemistry.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose | Citation |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, [Pd(dppf)Cl₂] | Precursor to the active Pd(0) catalyst | youtube.comorganic-chemistry.org |

| Ligand | PPh₃, PCy₃, X-Phos | Stabilizes the Pd catalyst and modulates its reactivity | organic-chemistry.orgacs.org |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Source of the new aryl group | libretexts.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuONa | Activates the organoboron reagent for transmetalation | youtube.comorganic-chemistry.org |

| Solvent | Toluene, 1,4-Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate | youtube.comacs.org |

| Temperature | Room Temperature to 100 °C | Provides energy to overcome activation barriers | organic-chemistry.org |

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction is a cornerstone for synthesizing arylamines. wikipedia.org For 2-iodo-4-phenylaniline, this transformation would involve the reaction of its C-I bond with a primary or secondary amine, yielding a substituted 2,4'-diaminobiphenyl. The development of specialized phosphine (B1218219) ligands, such as sterically hindered biarylphosphines (e.g., XPhos) and bidentate ligands (e.g., BINAP), has been crucial for achieving high efficiency and broad substrate scope, allowing for the coupling of even challenging amine partners under mild conditions. wikipedia.orgnih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (t-BuONa) being commonly used. nih.gov

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

| Catalyst System | Amine Type | Typical Conditions | Citation |

| Pd₂ (dba)₃ / BINAP | Primary Amines | t-BuONa, Toluene, 80-100 °C | wikipedia.org |

| Pd(OAc)₂ / XPhos | Primary & Secondary Amines | t-BuONa or Cs₂CO₃, Toluene or Dioxane, RT-110 °C | nih.gov |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Heterocyclic Amines | K₃PO₄ or t-BuONa, Toluene, 100 °C | nih.gov |

| Ni(acac)₂ / Phenylboronic Ester | Aryl/Aliphatic Amines | K₃PO₄, Toluene, 110 °C (for aryl iodides) | nih.gov |

Beyond the Suzuki and Buchwald-Hartwig reactions, the reactive C-I bond of 2-iodo-4-phenylaniline allows it to participate in several other key cross-coupling transformations. nih.gov

Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst, providing a direct route to install an alkyne moiety at the 2-position of the aniline (B41778). wikipedia.orglibretexts.org This method is valued for its mild reaction conditions and functional group tolerance. wikipedia.org

Heck Reaction : The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Reacting 2-iodo-4-phenylaniline with an alkene would yield a substituted stilbene-like derivative, a valuable scaffold in materials and pharmaceutical chemistry. libretexts.org

Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orguh.edu This reaction, often catalyzed by nickel or palladium, offers a powerful way to form C-C bonds, though the high reactivity of Grignard reagents can limit functional group compatibility. organic-chemistry.org

Negishi Coupling : The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by palladium or nickel. uh.edumit.edu Organozinc reagents are generally more tolerant of functional groups like esters and nitriles compared to Grignard reagents, broadening the synthetic utility of this method for complex molecule synthesis. uh.eduorganic-chemistry.org

Table 3: Overview of Additional Cross-Coupling Reactions for 2-Iodo-4-phenylaniline

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed | Citation |

| Sonogashira | Terminal Alkyne | Pd/Cu | C(sp²)-C(sp) | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd | C(sp²)-C(sp²) | organic-chemistry.org |

| Kumada | Organomagnesium (Grignard) | Ni or Pd | C(sp²)-C(sp²) or C(sp²)-C(sp³) | organic-chemistry.orguh.edu |

| Negishi | Organozinc | Pd or Ni | C(sp²)-C(sp²) or C(sp²)-C(sp³) | uh.edumit.edu |

The success of a cross-coupling reaction hinges on the careful selection and optimization of the catalyst system, which comprises a metal precursor and a ligand. yonedalabs.com The ligand plays a pivotal role by stabilizing the metal center, influencing its electronic properties and steric environment, and facilitating the key steps of the catalytic cycle. nih.gov

For reactions involving aryl halides like 2-iodo-4-phenylaniline, phosphine ligands are widely used. Early systems often relied on simple ligands like triphenylphosphine (B44618) (PPh₃). nih.gov However, the development of bulky, electron-rich alkylphosphine ligands (e.g., P(t-Bu)₃) and biarylphosphine ligands (e.g., S-Phos, XPhos, CPhos) has dramatically expanded the scope and efficiency of these reactions. mit.edunih.gov These advanced ligands promote the formation of highly reactive, low-coordinate monoligated Pd(0) species, which are often the true active catalysts in the cycle. nih.gov Such species accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination. mit.edu

In addition to in-situ generated catalysts, well-defined precatalysts, such as palladacycles, have gained prominence. nih.gov These are often air- and moisture-stable complexes that can be easily handled and generate the active catalytic species under mild reaction conditions, offering greater reproducibility and efficiency. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions provides a framework for understanding the reactivity of 2-iodo-4-phenylaniline. libretexts.org The process is a cycle that regenerates the active catalyst and can be broken down into three main steps: youtube.comyoutube.com

Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) complex, often a coordinatively unsaturated 12- or 14-electron species like L₁Pd(0), into the carbon-iodine bond of 2-iodo-4-phenylaniline. nih.govyoutube.com This step forms a stable, square planar palladium(II) intermediate (Ar-Pd(II)-I), where the oxidation state of palladium has increased from 0 to +2. youtube.com

Transmetalation : In this step, the nucleophilic coupling partner (e.g., an organoboron, organozinc, or amine species) exchanges its organic group with the halide on the palladium(II) complex. mit.eduyoutube.com For a Suzuki coupling, this requires activation of the boronic acid by a base to form a more nucleophilic boronate. The result is a diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'). wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the new C-C or C-N bond. youtube.com This process reduces the palladium from its +2 oxidation state back to the catalytically active +0 state, which can then re-enter the cycle for another turnover. youtube.com

Throughout the cycle, various palladium complexes exist as intermediates. Understanding their structure and reactivity is key to optimizing reaction conditions and preventing side reactions, such as β-hydride elimination or homocoupling. yonedalabs.commit.edu

C-H Activation and Functionalization Strategies

While cross-coupling reactions functionalize the C-I bond, C-H activation offers a complementary strategy to modify the aromatic rings of 2-iodo-4-phenylaniline directly. This approach avoids the need for pre-functionalized substrates (like organoborons or organozincs) by using the arene itself as the coupling partner. nih.gov

Palladium catalysis is also prominent in this field, often proceeding through a Pd(II)/Pd(IV) cycle, especially when a strong oxidant is used. u-tokyo.ac.jp A key strategy is directed C-H activation, where a functional group on the substrate coordinates to the metal center and directs the activation to a specific, often ortho, C-H bond. u-tokyo.ac.jp In 2-iodo-4-phenylaniline, the amino group (-NH₂) could potentially serve as such a directing group, guiding a palladium catalyst to functionalize one of the C-H bonds on the aniline ring.

Furthermore, research has shown that 2-phenylaniline-based palladacycle complexes can serve as highly efficient precatalysts for the coupling of aryl halides with polyfluoroarenes via a C-H activation pathway. nih.gov This demonstrates the inherent reactivity of the 2-aminobiphenyl (B1664054) scaffold towards cyclometalation and subsequent C-H functionalization, a pathway that could be exploited for novel transformations of 2-iodo-4-phenylaniline. nih.gov

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation has become a powerful tool for the synthesis of complex biaryl structures, offering a more atom-economical alternative to traditional cross-coupling reactions. In the context of aniline derivatives, the amino group, often in a protected form such as an anilide, can act as a directing group to guide the arylation to the ortho C-H bonds.

Research on anilides has shown that the ortho C-H bonds can be arylated in a twofold C-H functionalization process. nih.gov These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an oxidant and an acidic solvent like trifluoroacetic acid (TFA). The addition of dimethyl sulfoxide (B87167) (DMSO) has been found to inhibit the formation of palladium black and improve yields. nih.gov While specific studies on the direct C-H arylation of unprotected 2-iodo-4-phenylaniline are limited, the principles established for other anilides provide a framework for its expected reactivity. The primary amino group would likely first be acylated to form an anilide, which then directs the palladium catalyst to the C-H bond at the C3 position. The bulky iodo and phenyl groups would sterically hinder the C6 position, favoring functionalization at C3.

| Catalyst / Additives | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / DMSO | Benzene (B151609) | TFA | 90 | 92 | nih.gov |

| Pd(OAc)₂ / Ag₂CO₃ | 4-Iodotoluene | Toluene | 110 | 85 | N/A |

| [Pd(allyl)Cl]₂ / AdBippyPhos | 4-Chlorotoluene | Dioxane | 100 | >95 | pharmaffiliates.com |

Table 1: Representative Conditions for Palladium-Catalyzed ortho-Arylation of Anilide Derivatives. Note: These are general conditions for related substrates, as specific data for 2-iodo-4-phenylaniline is not detailed in the cited literature.

Directed Ortho-Metalation and C-H Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG), typically a heteroatom-containing functionality, which coordinates to an organolithium reagent (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org For aniline derivatives, the amino group itself is a weak DMG. However, it can be converted into a more powerful DMG, such as an amide, carbamate, or sulfonamide, to facilitate efficient and regioselective metalation. organic-chemistry.org

In the case of 2-iodo-4-phenylaniline, after protection of the amine (e.g., as a pivaloyl amide), two potential ortho positions are available for metalation: C3 and C6. The directing group would compete with the existing substituents to influence the site of lithiation.

C3 Position: This position is electronically activated by the electron-donating, nitrogen-based DMG.

C6 Position: This position is flanked by the bulky iodine atom, which may cause significant steric hindrance, making the approach of the organolithium base difficult.

Therefore, metalation is overwhelmingly expected to occur at the C3 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups.

Remote C-H Activation Processes

Functionalizing C-H bonds at positions remote from a directing group is a significant challenge in organic synthesis. For a molecule like 2-iodo-4-phenylaniline, this would involve activating C-H bonds on the second phenyl ring (the C' positions). Such transformations typically require specialized strategies to bridge the distance between the directing group and the target C-H bond.

One established method involves the use of a "U-shaped" template. The amine functionality of 2-iodo-4-phenylaniline could be derivatized with a template containing a directing group (e.g., nitrile) that positions the catalyst over the remote phenyl ring, facilitating meta-C-H activation. nih.govaaronchem.com Studies on biphenyl (B1667301) derivatives have shown that a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of the remote ring through a Pd-Ag heterodimeric transition state. nih.gov This approach allows for the conversion of the nitrile directing group into other useful functionalities like amines or carboxylic acids after the C-H activation step. nih.govnih.gov This strategy represents a plausible, though unconfirmed, pathway for the remote functionalization of the 2-iodo-4-phenylaniline scaffold.

Mechanistic Studies of C-H Cleavage and Bond Formation

The mechanism of palladium-catalyzed C-H activation is central to understanding the reactivity of substrates like 2-iodo-4-phenylaniline. While several pathways exist, a common mechanism for aniline derivatives involves a Concerted Metalation-Deprotonation (CMD) step. nih.gov

In a typical catalytic cycle for C-H arylation directed by an anilide group, the process is believed to proceed as follows:

C-H Activation: The palladium(II) catalyst, coordinated to the directing group (the amide oxygen), undergoes a CMD step with a C-H bond ortho to the directing group. This forms a five-membered palladacycle intermediate. This step is often turnover-limiting. nih.gov

Oxidative Addition: The arylating agent (e.g., an aryl halide or diaryliodonium salt) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The two aryl groups on the Pd(IV) center reductively eliminate to form the new C-C bond of the biaryl product, regenerating a Pd(II) species which can re-enter the catalytic cycle. nih.gov

Kinetic studies on related systems have shown that the C-H bond cleavage is often the rate-determining step. Furthermore, the thermodynamics of N-H versus C-H bond cleavage have been studied, indicating that while N-H activation is possible, appropriately designed catalytic systems can favor the desired C-H functionalization. nih.gov

Reactions Involving the Amino Functionality

Nucleophilic Reactivity of the Amine Group

The primary amino group (-NH₂) in 2-iodo-4-phenylaniline is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. Its nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring. The iodine atom at the ortho position exerts a moderate electron-withdrawing inductive effect, which slightly decreases the electron density on the nitrogen and reduces its basicity and nucleophilicity compared to unsubstituted aniline. Conversely, the phenyl group at the para position can participate in resonance, which can either donate or withdraw electron density depending on the nature of the reaction.

The nucleophilic character of the amine allows it to react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common protecting group strategy used prior to C-H activation reactions.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Nucleophilic Aromatic Substitution: The amine can act as a nucleophile to displace leaving groups on highly electron-deficient aromatic rings. acs.org

Studies on the addition of substituted anilines to electrophilic alkenes, such as β-nitrostyrene, show that the reaction proceeds via the formation of a zwitterionic intermediate in a rate-determining step. rsc.org The rate of such additions is sensitive to both electronic and steric effects from the substituents on the aniline ring. rsc.org

Formation of Imine and Schiff Base Derivatives

Primary amines, such as 2-iodo-4-phenylaniline, readily undergo condensation reactions with aldehydes and ketones to form imines (C=N), commonly known as Schiff bases. organic-chemistry.orgdergipark.org.tr This reaction is typically acid-catalyzed and is reversible. organic-chemistry.org

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by proton transfers to form a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen then eliminates the water molecule, forming a C=N double bond. A final deprotonation step yields the neutral imine product.

The formation of Schiff bases from substituted anilines and various aldehydes is a well-established synthetic procedure. researchgate.netfud.edu.ngajol.info 2-Iodo-4-phenylaniline would be expected to react with a range of aromatic and aliphatic aldehydes to produce the corresponding Schiff base derivatives, which are themselves versatile intermediates in organic synthesis.

| Aldehyde Reactant | Product Type | General Reaction Conditions |

| Benzaldehyde | Aromatic Imine | Ethanol (B145695), reflux, catalytic acid |

| Salicylaldehyde | Phenolic Imine | Methanol, room temperature |

| 4-Nitrobenzaldehyde | Nitro-substituted Aromatic Imine | Ethanol, reflux |

| Cinnamaldehyde | Conjugated Imine | Ethanol, reflux, catalytic acid |

Table 2: Potential Aldehyde Reactants for Schiff Base Formation with 2-Iodo-4-phenylaniline.

Arylation and Alkylation Reactions on the Nitrogen Atom

The nitrogen atom of the primary amine in 2-iodo-4-phenylaniline serves as a nucleophilic center, enabling its participation in arylation and alkylation reactions to form more complex diaryl- and alkylarylamines. These transformations are fundamental in synthetic chemistry for constructing carbon-nitrogen (C-N) bonds.

N-Arylation: The introduction of an aryl group onto the nitrogen atom is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.orgnih.gov This reaction is known for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org For 2-iodo-4-phenylaniline, this would involve its reaction with a different aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the efficiency of these transformations. wikipedia.org

The Ullmann condensation, a copper-promoted or -catalyzed reaction, represents an older but still relevant method for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of soluble copper salts, often in conjunction with ligands like diamines or amino acids, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

N-Alkylation: The alkylation of the amine in 2-iodo-4-phenylaniline can be accomplished through various methods, including reactions with alkyl halides or reductive amination. More contemporary and sustainable approaches utilize alcohols as alkylating agents, a process often referred to as "borrowing hydrogen" catalysis. rsc.org Recently, visible-light-induced N-alkylation of anilines with alcohols has emerged as a metal- and base-free strategy, highlighting an environmentally friendly pathway. nih.gov For example, a method for the N-alkylation of anilines with 4-hydroxybutan-2-one was developed using visible light and ammonium (B1175870) bromide, avoiding the need for metal catalysts or external bases. nih.gov

Table 1: Representative Conditions for N-Arylation and N-Alkylation of Anilines

| Transformation | Catalyst System | Ligand (if applicable) | Base | Solvent | Temperature | Citation(s) |

|---|---|---|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp. to 110 °C | wikipedia.org, nih.gov, libretexts.org |

| N-Arylation (Ullmann Condensation) | CuI, Cu₂O, or Cu powder | Diamines, Picolinic acid, Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine | High Temp. (>150 °C) or Milder (80-120 °C) with modern catalysts | wikipedia.org, nih.gov |

| N-Alkylation (from Alcohols) | Cobalt-MOF | Bipyridyl (in MOF) | - | Toluene | 110 °C | rsc.org |

| N-Alkylation (Photochemical) | None (Metal-free) | None | None (NH₄Br as additive) | Hexane | Room Temp. | nih.gov |

Reactivity of the Aryl Halide Moiety

The carbon-iodine (C-I) bond in 2-iodo-4-phenylaniline is the most reactive site for transformations involving the aryl halide moiety. Its reactivity is dictated by the bond's relative weakness compared to other carbon-halogen bonds and the electronic environment of the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov However, this pathway is generally efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgchadsprep.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of 2-iodo-4-phenylaniline, the substituents on the ring are an amino group (-NH₂) and a phenyl group (-C₆H₅). The amino group is a strong electron-donating group, and the phenyl group is generally considered weakly activating or deactivating depending on the reaction type. Neither is a strong electron-withdrawing group capable of sufficiently stabilizing the anionic intermediate required for a classical SNAr reaction. Therefore, direct nucleophilic displacement of the iodide ion from 2-iodo-4-phenylaniline via the addition-elimination pathway is generally considered unfavorable under standard SNAr conditions. This stands in contrast to molecules like 2-iodo-4-nitroaniline, where the para-nitro group provides the necessary electronic stabilization for the reaction to proceed. sigmaaldrich.comresearchgate.net Recent studies have also proposed concerted mechanisms for some SNAr reactions, challenging the universal assumption of a stepwise pathway, particularly when intermediates are not highly stabilized. nih.gov

The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity provides a distinct pathway for functionalization that does not rely on the electronic activation required for SNAr. Aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions.

Several methods can be employed to generate an aryl radical from the C-I bond of 2-iodo-4-phenylaniline:

Single-Electron Transfer (SET) Reagents: Low-valent metals like samarium(II) diiodide (SmI₂) can act as powerful single-electron reductants. For instance, SmI₂ has been used to mediate the cyclization of N-allenyl-2-iodoanilines, a reaction that proceeds through the initial formation of an aryl radical at the C-I position, followed by intramolecular cyclization. rsc.org

Transition-Metal Catalysis: Iron-catalyzed conjugate addition of aryl iodides to activated alkenes has been shown to proceed via an aryl radical mechanism, where an aryl-iron intermediate is formed. mdpi.com

Photochemical and Electrochemical Methods: As discussed in subsequent sections, light or electric current can also induce the formation of aryl radicals from aryl iodides. researchgate.netpku.edu.cn

Table 2: Selected Methods for Generating Aryl Radicals from Aryl Iodides

| Method | Reagent/Condition | Intermediate | Subsequent Reaction Example | Citation(s) |

|---|---|---|---|---|

| SET Reduction | SmI₂ / HMPA | Aryl Radical | Intramolecular cyclization | rsc.org |

| Photocatalysis | fac-Ir(ppy)₃ / Visible Light | Aryl Radical | Reductive dehalogenation | researchgate.net |

| EDA Complex | Hydrazone / Visible Light | Aryl Radical | Cross-coupling | nih.gov, rsc.org |

| Electrochemistry | Cathodic Reduction | Radical Anion -> Aryl Radical | Borylation | pku.edu.cn |

| Transition-Metal Catalysis | FeCl₃ / Zn | Aryl Radical | Conjugate addition | mdpi.com |

Photochemical and Electrochemical Transformations

Modern synthetic methods increasingly leverage light and electricity as traceless reagents to drive chemical reactions under mild conditions. The aryl iodide moiety in 2-iodo-4-phenylaniline is particularly well-suited for activation by these techniques.

Visible-light photocatalysis has become a powerful tool for generating radical intermediates from stable precursors. researchgate.netnih.gov Aryl iodides are excellent substrates for these transformations due to their lower reduction potentials compared to aryl bromides and chlorides.

Two main pathways are common for the activation of aryl iodides like 2-iodo-4-phenylaniline:

Photosensitized Reaction: A photocatalyst, such as an iridium or ruthenium complex (e.g., fac-Ir(ppy)₃), absorbs visible light to reach an excited state. researchgate.net This excited photocatalyst can then engage in a single-electron transfer (SET) with the aryl iodide. The aryl iodide accepts an electron to form a radical anion, which rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired aryl radical. researchgate.net This radical can then be used in a variety of synthetic applications.

Electron Donor-Acceptor (EDA) Complex Formation: In some systems, a photocatalyst is not required. The aryl iodide can form an EDA complex with an electron-rich species (the donor). nih.govrsc.org Upon absorption of visible light, this complex undergoes an intermolecular single-electron transfer, leading to the formation of the aryl radical. nih.govrsc.org A notable example is the cross-coupling of aryl iodides with hydrazones, which proceeds without a transition metal or an external photosensitizer. nih.govrsc.org

These photochemical methods offer mild, controlled ways to access the reactivity of the C-I bond, enabling transformations such as C-C, C-N, and C-H bond formations. nih.govacs.org

Table 3: Examples of Visible Light-Mediated Reactions of Aryl Iodides

| Reaction Type | Catalyst/System | Key Features | Mechanism | Citation(s) |

|---|---|---|---|---|

| Cross-Coupling | Hydrazone / Blue LEDs | Transition-metal and photosensitizer-free | EDA Complex Formation | nih.gov, rsc.org |

| Radical Generation | fac-Ir(ppy)₃ | Uses a photocatalyst | Photosensitized SET | researchgate.net |

| C-N Coupling | Ir photocatalyst / Cu salt | Dual catalytic system | Photoredox/Copper Catalysis | acs.org |

| C-H Arylation | Pd(OAc)₂ | Palladium-catalyzed | Pd-Radical Hybrid Intermediate | nih.gov |

Organic electrochemistry offers a sustainable and powerful alternative to traditional chemical redox reactions by using electrons as traceless reagents. pku.edu.cnresearchgate.net The aryl iodide in 2-iodo-4-phenylaniline can be functionalized through either reduction or oxidation at an electrode.

Cathodic Reduction: At the cathode, an aryl iodide can undergo a one-electron reduction to form a radical anion. pku.edu.cn As with photochemical activation, this radical anion is unstable and quickly fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. This electrochemically generated aryl radical can then be trapped by various reagents in the reaction medium. A key application is the transition-metal-free borylation of aryl iodides to form valuable arylboronic esters. pku.edu.cn

Anodic Oxidation: At the anode, aryl iodides can be oxidized to form hypervalent iodine compounds. researchgate.net These species, such as iodosylarenes or diaryliodonium salts, are highly valuable and versatile oxidizing agents and electrophiles in their own right. researchgate.net Generating them electrochemically avoids the use of stoichiometric, and often hazardous, chemical oxidants. These in-situ generated hypervalent iodine reagents can then act as mediators for a wide range of oxidative transformations. researchgate.net

These electrochemical approaches provide a high degree of control over the reaction, often proceed under mild conditions, and can minimize waste production, aligning with the principles of green chemistry. pku.edu.cnnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Iodo 4 Phenylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of 2-iodo-4-phenylaniline reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region of the spectrum is particularly informative. The protons on the aniline (B41778) ring and the phenyl ring substituent exhibit characteristic chemical shifts and coupling patterns.

The protons on the aniline ring are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing, sterically bulky iodine atom. The protons on the unsubstituted phenyl ring show a more typical pattern for a monosubstituted benzene (B151609) ring. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons, which is crucial for assigning each signal to a specific proton on the molecular skeleton.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of 2-iodo-4-phenylaniline, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon atom bonded to the iodine (C-I) is significantly shielded, appearing at a characteristic upfield position. Conversely, carbons attached to the nitrogen of the amino group and those in the phenyl ring are observed at different downfield positions. Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com The analysis of the ¹³C NMR spectrum provides a carbon map of the molecule, complementing the information obtained from ¹H NMR. youtube.comdrugbank.com

Table 1: Representative ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C-NH₂ | 140-150 |

| C-I | 85-95 |

| Aromatic C-H | 115-135 |

| Aromatic C (quaternary) | 130-145 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The H-H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com Cross-peaks in the COSY spectrum of 2-iodo-4-phenylaniline would confirm the connectivity between neighboring protons on both the aniline and the phenyl rings. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying the connections between different parts of the molecule, such as the linkage between the aniline and phenyl rings, and for assigning quaternary carbon signals. youtube.comyoutube.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Investigations

The IR spectrum of 2-iodo-4-phenylaniline displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. researchgate.netresearchgate.net

N-H Vibrations: The amino group (-NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration can be observed around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

C-I Vibration: The stretching vibration of the carbon-iodine bond is found in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom.

Table 2: Key IR Absorption Bands for 2-Iodo-4-phenylaniline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Amino (-NH₂) | Bending | 1600-1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Carbon-Iodine (C-I) | Stretching | 500-600 |

Note: These are typical ranges and actual values may vary.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. nist.gov While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 2-iodo-4-phenylaniline, the vibrations of the non-polar C=C bonds in the aromatic rings and the C-I bond are expected to produce strong Raman signals. This technique is particularly useful for studying the skeletal vibrations of the biphenyl (B1667301) framework. nist.gov

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically highest occupied molecular orbital, HOMO) to higher energy orbitals (typically lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides valuable information about the molecule's conjugation, electronic structure, and how it is influenced by various functional groups.

For derivatives of 2-iodo-4-phenylaniline, such as iodo-substituted Schiff base ligands, the electronic properties are significantly influenced by the halogen substituent. rsc.org The introduction of an iodine atom into the aromatic system can lead to a red-shift (bathochromic shift) in the absorption spectrum compared to less halogenated analogues. rsc.org This shift to longer wavelengths indicates a smaller energy gap (ΔE) between the HOMO and LUMO. rsc.org A smaller energy gap suggests that the iodo-substituted compound is more polarizable and prone to electron transfer. rsc.org

In a typical study of a related aromatic amine, 2-(4-Cyanophenylamino) acetic acid, the UV-Visible spectrum was recorded in the 200–700 nm range to analyze its electronic transitions. nih.gov Similarly, for 2-iodo-4-phenylaniline derivatives, the analysis would involve dissolving the compound in a suitable solvent, like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), and recording the absorbance across a range of wavelengths.

Table 1: Representative UV-Vis Absorption Data for Aromatic Amines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| 2-(4-Cyanophenylamino) acetic acid | Ethanol | 285 | Not Specified | nih.gov |

Note: Data for 2-iodo-4-phenylaniline is not explicitly available in the cited literature; this table presents data for analogous compounds to illustrate typical spectral characteristics.

Emission spectroscopy would complement the UV-Vis data by providing insights into the de-excitation pathways of the excited electronic states. The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key parameters that characterize the emissive properties of the molecule, which are crucial for applications in materials science and photonics.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis for the unambiguous determination of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the calculation of a unique molecular formula, distinguishing between compounds that may have the same nominal mass.

For 2-iodo-4-phenylaniline, HRMS would be used to confirm its molecular formula of C₁₂H₁₀IN. The instrument would detect the protonated molecule, [M+H]⁺, and its measured m/z value would be compared to the theoretically calculated exact mass. The high resolving power of the technique ensures that the experimental mass is consistent with only one possible elemental combination, thus verifying the structure. mdpi.com

Table 2: Theoretical High-Resolution Mass Spectrometry Data for 2-Iodo-4-phenylaniline

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Required Mass Accuracy (ppm) |

|---|---|---|---|

| C₁₂H₁₀IN | [M+H]⁺ | 295.9931 | < 5 |

This table is based on the known molecular formula of 2-iodo-4-phenylaniline and standard HRMS practices. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N).

The fragmentation pattern observed in the HRMS spectrum can also provide valuable structural information, corroborating the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties and behavior in the solid state.

While the specific crystal structure of 2-iodo-4-phenylaniline is not publicly documented, analysis of closely related iodo-aromatic compounds provides significant insight into the expected structural features. For instance, the crystal structure of 2-iodoaniline (B362364) reveals the formation of extended helices stabilized by weak N—H···N hydrogen bonds and I···I interactions. ed.ac.uk In another example, a copper complex with a ligand containing an iodo-phenyl moiety, the crystal packing is influenced by significant I···H interactions. rsc.org

These studies highlight the importance of the iodine atom in directing the supramolecular assembly through halogen bonding and other non-covalent interactions. rsc.orgnih.gov In the solid state of 2-iodo-4-phenylaniline, one would expect to observe a well-defined packing arrangement governed by a combination of N—H···π interactions, π-π stacking from the phenyl rings, and specific interactions involving the iodine atom.

Table 3: Crystallographic Data for an Analogous Iodo-Aromatic Compound (4-Iodo-2-methylaniline)

| Parameter | Value |

|---|---|

| Compound Name | 4-Iodo-2-methylaniline |

| Molecular Formula | C₇H₈IN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.643 (3) |

| b (Å) | 14.156 (6) |

| c (Å) | 7.794 (3) |

| β (°) | 114.39 (3) |

| Volume (ų) | 768.4 (5) |

| Z (molecules/unit cell) | 4 |

Source: Data from the structural analysis of 4-Iodo-2-methylaniline. researchgate.net This serves as a representative example of the type of data obtained from an X-ray diffraction study.

The analysis of the crystal structure via Hirshfeld surfaces can further quantify the types and prevalence of different intermolecular contacts, revealing the specific roles of hydrogen bonding, halogen bonding, and van der Waals forces in the crystal packing. rsc.org

Computational and Theoretical Investigations of 2 Iodo 4 Phenylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for studying the electronic structure of many-body systems. It is particularly well-suited for investigating the properties of organic molecules such as 2-iodo-4-phenylaniline.

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through a process called geometry optimization. For 2-iodo-4-phenylaniline, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

Conformational analysis is also crucial, as the relative orientation of the phenyl and aniline (B41778) rings can significantly impact the molecule's properties. The dihedral angle between the two aromatic rings is a key parameter. While specific computational data for 2-iodo-4-phenylaniline is not extensively published, studies on similar biphenyl (B1667301) systems reveal that the ground state is often non-planar to minimize steric hindrance between the ortho-hydrogens of the two rings. The presence of the bulky iodine atom and the amino group on one ring would further influence this rotational barrier.

Illustrative Data Table: Optimized Geometric Parameters for 2-Iodo-4-phenylaniline

The following table presents hypothetical, yet representative, data for the optimized bond lengths and angles of 2-iodo-4-phenylaniline, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). This data is for illustrative purposes to demonstrate the output of such a study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | 2.10 Å |

| C-N | 1.40 Å | |

| C-C (inter-ring) | 1.49 Å | |

| Bond Angle | C-C-I | 120.5° |

| C-C-N | 121.0° | |

| Dihedral Angle | C-C-C-C (inter-ring) | 40.2° |

The electronic properties of a molecule are governed by the distribution of its electrons. DFT calculations provide valuable insights into this distribution through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 2-iodo-4-phenylaniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic system. The LUMO, conversely, would likely be distributed over the biphenyl system, with potential contributions from the iodine atom's sigma-antibonding orbital. The presence of the iodine substituent is known to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Illustrative Data Table: Frontier Molecular Orbital Energies of 2-Iodo-4-phenylaniline

This table provides representative energy values for the frontier molecular orbitals of 2-iodo-4-phenylaniline, illustrating typical results from a DFT calculation.

| Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.27 |

DFT calculations can predict vibrational spectra (Infrared and Raman) by calculating the harmonic frequencies corresponding to the normal modes of vibration of the optimized geometry. These predicted spectra can be compared with experimental data to confirm the structure and assign spectral bands to specific molecular motions. For 2-iodo-4-phenylaniline, characteristic vibrational modes would include N-H stretching of the amino group, C-I stretching, and various aromatic C-H and C-C stretching and bending modes.

Similarly, electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate a UV-Vis spectrum, providing insight into the electronic transitions responsible for the observed absorption bands. For 2-iodo-4-phenylaniline, transitions would likely involve π-π* excitations within the aromatic system.

Illustrative Data Table: Predicted Vibrational Frequencies for 2-Iodo-4-phenylaniline

This is an illustrative table of selected predicted vibrational frequencies and their assignments for 2-iodo-4-phenylaniline.

| Frequency (cm⁻¹) | Assignment |

| 3450 | N-H asymmetric stretch |

| 3360 | N-H symmetric stretch |

| 3050 | Aromatic C-H stretch |

| 1610 | Aromatic C=C stretch |

| 1280 | C-N stretch |

| 550 | C-I stretch |

Reaction Mechanism Elucidation through Computational Modeling

A significant application of computational chemistry is in mapping the pathways of chemical reactions. For 2-iodo-4-phenylaniline, a key reaction is its intramolecular cyclization to form carbazole (B46965), a valuable heterocyclic scaffold in medicinal chemistry and materials science. Computational modeling can provide a detailed picture of this transformation.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate these transition states on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy corresponds to a faster reaction rate. In the context of the palladium-catalyzed intramolecular cyclization of 2-iodo-4-phenylaniline to carbazole, DFT calculations can be used to model the various steps of the catalytic cycle, including oxidative addition, C-N bond formation, and reductive elimination. Each step will have an associated transition state and activation barrier. For instance, the C-N bond-forming step is often the rate-determining step, and calculating its activation energy is of particular interest.

By connecting the reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. This is often visualized as a free energy profile, which plots the Gibbs free energy of the system as the reaction progresses.

Computational studies on the synthesis of carbazoles from related 2-aminobiphenyls have shown that the reaction can proceed through different mechanistic pathways. researchgate.net For the palladium-catalyzed cyclization of 2-iodo-4-phenylaniline, a plausible pathway involves the oxidative addition of the C-I bond to a low-valent palladium catalyst, followed by deprotonation of the amino group and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.govacs.org A free energy profile for this process would reveal the relative energies of all intermediates and transition states, allowing for a detailed understanding of the reaction mechanism and the factors that control its efficiency.

Illustrative Data Table: Calculated Free Energy Changes for Carbazole Formation

This table provides a hypothetical free energy profile for the key steps in the palladium-catalyzed cyclization of 2-iodo-4-phenylaniline to carbazole.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Pd(0) | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.7 |

| 4 | C-N Reductive Elimination TS | +21.5 |

| 5 | Products + Pd(0) | -30.1 |

Quantum Chemical Topology Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density of a system to characterize chemical bonding and non-covalent interactions. researchgate.net By locating critical points in the electron density, QTAIM can identify bond paths between atoms and quantify the nature of the interaction.

For 2-iodo-4-phenylaniline, a QTAIM analysis would provide definitive evidence for the presence of the hydrogen and halogen bonds discussed above. The analysis would involve calculating key topological parameters at the bond critical points (BCPs) for these interactions. While specific data for 2-iodo-4-phenylaniline is unavailable, the following table illustrates the typical parameters and their interpretation for non-covalent interactions.

Table 2: Illustrative QTAIM Parameters for Non-Covalent Interactions

| Parameter | Symbol | Typical Value for Non-Covalent Interaction | Interpretation |

|---|---|---|---|

| Electron Density | ρ(r) | Small (e.g., 0.002 to 0.04 a.u.) | Indicates weak, closed-shell interaction (non-covalent) |

| Laplacian of Electron Density | ∇²ρ(r) | Positive | Shows depletion of electron density at the BCP, characteristic of non-covalent bonds |

A QTAIM study on 2-iodo-4-phenylaniline would allow for the quantification and ranking of the various weak interactions, providing a deeper understanding of which forces are most dominant in its molecular structure. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization tool that illustrates the charge distribution of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions. thaiscience.infonih.gov The MEP is mapped onto the electron density surface, with colors typically ranging from red (most negative potential) to blue (most positive potential). wolfram.comresearchgate.net

An MEP map of 2-iodo-4-phenylaniline would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the electronegative nitrogen atom of the amine group and across the π-electron systems of the two aromatic rings. These are the regions that would act as hydrogen or halogen bond acceptors.

Positive Potential (Blue): Located on the hydrogen atoms of the -NH₂ group, making them potent hydrogen bond donors. Crucially, a distinct region of positive potential—the σ-hole—would be visible on the outermost portion of the iodine atom, aligned with the C-I bond, confirming its ability to act as a halogen bond donor. acs.org

By visualizing these regions, the MEP map provides an intuitive confirmation of the molecule's capacity to engage in the hydrogen bonding, halogen bonding, and π-stacking interactions discussed previously. researchgate.net

Applications of 2 Iodo 4 Phenylaniline As a Building Block in Organic Synthesis

Modular Construction of Substituted Diphenylamines and Polyphenyl Systems

The carbon-iodine bond in 2-iodo-4-phenylaniline is a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the modular and efficient construction of larger, more complex aromatic systems, such as substituted diphenylamines and polyphenyl derivatives, which are core structures in many functional materials and pharmaceutical compounds.

Two of the most powerful methods employed for this purpose are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen (C-N) bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org Applying this to 2-iodo-4-phenylaniline allows for the introduction of a wide variety of aryl or alkylamino groups at the 2-position, leading to the synthesis of highly substituted, non-symmetrical diphenylamines. The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgnih.gov The general transformation is shown below:

2-Iodo-4-phenylaniline + R¹R²NH --(Pd catalyst, Base)--> N-(4-phenyl-[1,1'-biphenyl]-2-yl)-R¹R²N

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon (C-C) bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov This method is exceptionally effective for extending the aromatic system of 2-iodo-4-phenylaniline, allowing for the synthesis of terphenyls and other polyphenyl systems. acs.orghrpub.org The reaction proceeds with high efficiency and tolerates a wide range of functional groups on both coupling partners. doi.orgresearchgate.net The general transformation is:

2-Iodo-4-phenylaniline + R-B(OR')₂ --(Pd catalyst, Base)--> 2-R-4-phenyl-1,1'-biphenyl

The ability to selectively functionalize the iodo position allows for the systematic modification of the electronic and steric properties of the resulting molecules.

Table 1: Representative Coupling Reactions with 2-Iodo-4-phenylaniline

| Reaction Type | Coupling Partner | Catalytic System | Product Class |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂, t-BuXPhos, Cs₂CO₃ | Substituted Triarylamine |

| Buchwald-Hartwig Amination | Carbazole (B46965) | [Pd(allyl)Cl]₂, t-BuXPhos, t-BuONa | Carbazole-functionalized Diphenylamine |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Terphenyl Derivative |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂, K₃PO₄ | Methoxy-substituted Terphenyl |

Precursor for Nitrogen-Containing Heterocycles

The unique ortho-iodoamino functionality of 2-iodo-4-phenylaniline makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. These heterocyclic motifs are prevalent in pharmacologically active compounds and advanced materials.

A prominent application is the synthesis of carbazoles . Carbazoles are a class of aromatic heterocycles known for their electronic and photophysical properties. rsc.org The synthesis can be achieved via an intramolecular palladium-catalyzed C-N bond formation from the 2-aminobiphenyl (B1664054) core structure inherent in 2-iodo-4-phenylaniline. organic-chemistry.org The reaction typically involves deprotonation of the amine followed by an intramolecular Buchwald-Hartwig type amination, which closes the ring to form the carbazole skeleton. beilstein-journals.orgbeilstein-journals.org This process provides a direct route to 3-phenyl-9H-carbazole derivatives.

Furthermore, 2-iodo-4-phenylaniline can be derivatized to access other heterocyclic systems. For instance, a Heck coupling reaction can introduce a vinyl group ortho to the amine, creating a 2-alkenylaniline derivative. Subsequent intramolecular cyclization, often catalyzed by iodine or other electrophilic reagents, can lead to the formation of indole skeletons. mdpi.comresearchgate.net Another potential pathway involves the dimerization and cyclization of aniline derivatives to form phenazines , complex heterocyclic structures whose biosynthesis often involves the coupling of aminophenol-derived intermediates. nih.govnih.gov

Table 2: Heterocyclic Systems Derived from 2-Iodo-4-phenylaniline

| Target Heterocycle | Key Synthetic Strategy | Intermediate Precursor |

|---|---|---|

| Carbazole | Intramolecular Pd-catalyzed C-N Coupling | 2-Iodo-4-phenylaniline |

| Indole | Heck Coupling followed by Iodocyclization | (E)-N-(2-(styryl)phenyl)amine derivative |

| Phenazine | Oxidative Dimerization/Cyclization | Aminophenol derivative of 2-iodo-4-phenylaniline |

Scaffold for Advanced Organic Functional Materials

The polyphenyl and heterocyclic structures synthesized from 2-iodo-4-phenylaniline serve as foundational scaffolds for advanced organic functional materials. The extended π-conjugated systems inherent in these molecules are crucial for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). acs.org

Substituted diphenylamines and triarylamines, readily prepared via the Buchwald-Hartwig amination of 2-iodo-4-phenylaniline, are widely recognized as excellent hole-transporting materials (HTMs) . researchgate.netnih.gov These materials facilitate the efficient movement of positive charge carriers (holes) within an electronic device, a critical function for achieving high performance. nih.govfrontiersin.org The non-planar, propeller-like structure of many triarylamines helps to prevent crystallization and promote the formation of stable amorphous films, which is beneficial for device longevity. tandfonline.com

Similarly, carbazole derivatives, synthesized as described in section 6.2, are prized for their high thermal stability, excellent hole-transporting capabilities, and wide bandgaps, making them suitable as host materials for phosphorescent emitters in OLEDs. beilstein-journals.orgresearchgate.net The ability to functionalize the carbazole core allows for fine-tuning of the material's electronic properties to optimize device efficiency and color purity. tandfonline.com

Table 3: Functional Materials Derived from 2-Iodo-4-phenylaniline Scaffolds

| Core Scaffold | Material Class | Primary Application | Key Property |

|---|---|---|---|

| Substituted Diphenylamine | Hole-Transporting Material (HTM) | OLEDs, Perovskite Solar Cells | Efficient Hole Mobility |

| Polyphenyl System | Emitting Layer Material | Blue OLEDs | Wide Energy Bandgap |

| Carbazole Derivative | Host Material, HTM | OLEDs (Phosphorescent) | High Triplet Energy, Thermal Stability |

Synthesis of Complex Chiral Architectures (via enantioselective transformations if applicable)

The field of asymmetric catalysis has benefited from the development of chiral organocatalysts, and iodoanilines provide a versatile platform for creating such catalysts. Specifically, the amino group of 2-iodo-4-phenylaniline can be functionalized with a chiral auxiliary to generate a chiral iodoarene precatalyst.

A notable example is the synthesis of chiral iodoaniline-lactate based catalysts . acs.orgcardiff.ac.uk In this approach, the aniline nitrogen is first protected, often as a sulfonamide, and then coupled with a chiral molecule like (S)-methyl lactate (B86563) via a Mitsunobu reaction. acs.orgscispace.comacs.org The resulting chiral iodoarene can then be oxidized in situ to a hypervalent iodine(III) species, which acts as the active catalyst for enantioselective transformations. cardiff.ac.uk

These catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones, affording products with high yields and significant enantioselectivity. acs.org The rigidity and specific stereochemical environment provided by the chiral scaffold dictate the facial selectivity of the substrate's approach to the hypervalent iodine center, enabling the transfer of chirality to the product. researchgate.net This strategy opens a pathway to complex chiral architectures from simple starting materials, representing a powerful application of organocatalysis. nih.govmiami.edumdpi.com

Table 4: Enantioselective Catalysis Using an Iodoaniline-Derived Scaffold

| Catalyst Component | Role | Example Reaction | Outcome |

|---|---|---|---|

| Iodoaniline Backbone | Provides the reactive iodine center | α-Oxysulfonylation of Ketones | Enantioenriched α-sulfonyloxy ketones |

| Chiral Auxiliary (e.g., Lactate) | Induces chirality in the transition state | ||

| Oxidant (e.g., mCPBA) | Generates the active hypervalent iodine(III) species |

Derivatization Strategies for 2 Iodo 4 Phenylaniline

Transformations at the Primary Amine Group

The primary amine group on the 2-iodo-4-phenylaniline scaffold is a key site for nucleophilic reactions and can be readily transformed into a variety of other functional groups.

N-Acylation: The amine group can undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a more complex amide functionality. For instance, reacting 2-iodo-4-phenylaniline with acetyl chloride would yield N-(2-iodo-4-phenylphenyl)acetamide. This transformation is fundamental in peptide synthesis and for installing protecting groups. nih.gov

N-Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Diazotization: A significant transformation of the primary aromatic amine is its conversion into a diazonium salt. organic-chemistry.org This is typically achieved by treating 2-iodo-4-phenylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. byjus.com The resulting diazonium salt is a highly versatile intermediate that can be subjected to a range of subsequent reactions, such as the Sandmeyer reaction, to introduce halides (Cl, Br), cyano (CN), or hydroxyl (OH) groups, effectively replacing the original amine functionality.

Selective Functionalization of the Iodinated Phenyl Ring

The carbon-iodine bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Br or C-Cl bonds. This allows for highly selective functionalization at the C2 position of the aniline (B41778) ring, primarily through palladium-catalyzed reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method is exceptionally powerful for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures. The reactivity of the halide is a key factor, with aryl iodides being significantly more reactive than aryl bromides or chlorides, allowing for selective coupling even in the presence of other halogens. wikipedia.orgacs.org